molecular formula C22H26N2O5S B3012805 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941906-93-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3012805
CAS No.: 941906-93-0
M. Wt: 430.52
InChI Key: FMSGQHPAUJIHNM-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with an isopentyl group at the 1-position and a ketone at the 2-position. This compound’s molecular formula is C22H28N2O5S with a molecular weight of 432.5 g/mol .

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-15(2)9-10-24-19-6-4-17(13-16(19)3-8-22(24)25)23-30(26,27)18-5-7-20-21(14-18)29-12-11-28-20/h4-7,13-15,23H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSGQHPAUJIHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a sulfonamide moiety and a benzo[d][1,4]dioxine structure. The presence of these functional groups is associated with various pharmacological effects.

Property Value
Molecular FormulaC24_{24}H30_{30}N2_{2}O5_{5}S
Molecular Weight426.5 g/mol
CAS Number946325-60-6

1. Antimicrobial Activity

The sulfonamide group in this compound is known for its antibacterial properties. Research indicates that compounds with similar structures can exhibit significant antimicrobial activity against various bacterial strains. This suggests that this compound may also possess similar effects, making it a candidate for further antibacterial studies.

2. Neuroprotective Effects

In vitro studies have shown that derivatives of tetrahydroquinolines can exhibit neuroprotective effects. These compounds may be beneficial in treating cognitive disorders such as Alzheimer's disease due to their ability to modulate neurotransmitter systems or protect neuronal cells from damage . The specific mechanisms by which this compound exerts neuroprotective effects warrant further investigation.

3. Modulation of Cannabinoid Receptors

Similar compounds have been reported to act as modulators of cannabinoid receptors. This interaction suggests potential applications in appetite regulation and metabolic processes. The ability of this compound to influence the endocannabinoid system could have implications for treating obesity and metabolic syndrome.

4. Antiviral Activity

Recent studies on related tetrahydroquinoline derivatives have indicated anti-coronavirus activity against strains such as HCoV-229E and HCoV-OC43. This highlights the potential of this compound as a candidate for antiviral drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same structural family:

Study 1: Antimicrobial Evaluation

A study tested various tetrahydroquinoline derivatives against multiple bacterial strains. Results demonstrated significant antibacterial activity for several compounds similar to this compound.

Study 2: Neuroprotective Properties

Research conducted on tetrahydroquinoline derivatives revealed promising neuroprotective effects in models of neurodegeneration. These findings suggest that modifications to the core structure can enhance neuroprotective efficacy .

Study 3: Cannabinoid Receptor Modulation

Investigations into cannabinoid receptor interactions showed that certain derivatives can effectively modulate receptor activity. This opens avenues for therapeutic applications in metabolic disorders.

Scientific Research Applications

Biological Activities

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibits several promising biological activities:

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by mimicking para-amino benzoic acid (PABA), which is essential for folate synthesis in bacteria.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes such as acetylcholinesterase and lipoxygenase. By binding to active sites on these enzymes, it may modulate their activity and influence biochemical pathways associated with neurodegenerative diseases and inflammation .

Therapeutic Potential in Neurodegenerative Disorders

Given its ability to affect cholinergic signaling pathways, there is potential for this compound in treating neurodegenerative disorders like Alzheimer's disease. By enhancing neurotransmitter levels or modulating receptor activity, it may provide therapeutic benefits .

Case Studies

Several studies have investigated the pharmacological properties of compounds related to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria at low concentrations.
Study BEnzyme InhibitionShowed effective inhibition of acetylcholinesterase with IC50 values comparable to established inhibitors.
Study CNeuroprotective EffectsIndicated protective effects against oxidative stress in neuronal cell lines.

Comparison with Similar Compounds

Core Modifications

  • N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (): Substituent: A 2-methoxyethyl group replaces the isopentyl chain at the tetrahydroquinoline’s 1-position. Molecular Weight: 404.5 g/mol (vs. 432.5 g/mol for the main compound).
  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide (): Core Modification: Replaces the dihydrobenzo dioxine sulfonamide with a 2,4-dimethoxybenzenesulfonamide group. Molecular Weight: 432.5 g/mol (identical to the main compound). The methoxy groups could enhance electron-donating effects, influencing reactivity .

Functional Group Variations

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (): Functional Group: Acetamide linker instead of sulfonamide. Implications: The acetamide group reduces acidity (pKa ~10–12 vs. sulfonamide’s pKa ~1–3), which may decrease ionization at physiological pH, altering membrane permeability and target engagement .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Likely LogP*
Main Compound C22H28N2O5S 432.5 Isopentyl, dioxane sulfonamide ~3.5–4.0
N-(1-(2-Methoxyethyl)-...-dioxine-6-sulfonamide () C20H24N2O5S 404.5 2-Methoxyethyl, dioxane sulfonamide ~2.0–2.5
N-(1-isopentyl-2-oxo-...-2,4-dimethoxybenzenesulfonamide () C22H28N2O5S 432.5 Isopentyl, dimethoxybenzenesulfonamide ~3.0–3.5

*LogP estimates based on substituent contributions (isopentyl: +1.5; methoxy: -0.3; sulfonamide: -1.2).

Q & A

Q. How to leverage structure-activity relationship (SAR) data for derivatives with modified isopentyl chains?

  • Methodological Answer :
  • Synthesize analogs with cyclopentyl or branched hexyl substituents. Test for logP changes (HPLC-derived) and correlate with membrane permeability (PAMPA assay) .
  • Use QSAR models (e.g., CoMFA/CoMSIA) to predict bioactivity cliffs and prioritize synthetic targets .

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